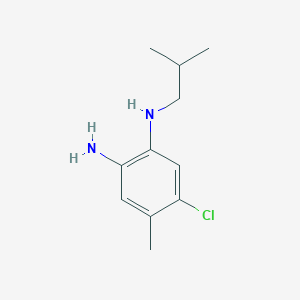

5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-2-N-(2-methylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-7(2)6-14-11-5-9(12)8(3)4-10(11)13/h4-5,7,14H,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJHXOYHDIQGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine

Reactivity Profiles of the Primary and Secondary Amine Functionalities

The presence of both primary (-NH₂) and secondary (-NH-isobutyl) amine groups on the aromatic ring introduces a significant degree of nucleophilicity to the molecule. In general, the primary amine is less sterically hindered and possesses a slightly different basicity compared to the secondary amine, which can be exploited to achieve selective reactions. These amine groups are the primary centers for reactions involving nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

The amine functionalities of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine can act as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction occurs when an aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups, allowing it to be attacked by a nucleophile. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

For this compound to participate as the nucleophile, it would react with a highly activated aryl halide, such as 2,4-dinitrofluorobenzene (Sanger's reagent). masterorganicchemistry.comlibretexts.org The primary amine, being less sterically encumbered, would be the more likely site of initial attack. The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group on the electrophilic substrate, as these groups stabilize the anionic Meisenheimer intermediate. wikipedia.orglibretexts.org

Table 1: Representative Nucleophilic Aromatic Substitution This table presents a hypothetical reaction based on known SNAr principles.

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

| This compound | 1-Fluoro-2,4-dinitrobenzene | Basic medium (e.g., NaHCO₃), solvent (e.g., Ethanol) | N-(2-amino-5-chloro-4-methylphenyl)-N'-isobutyl-2,4-dinitroaniline |

Condensation Reactions with Aldehydes and Ketones

The reaction of o-phenylenediamines with aldehydes and ketones is a cornerstone of heterocyclic synthesis, providing routes to benzimidazoles and 1,5-benzodiazepines. researchgate.netresearcher.life The reaction is initiated by the nucleophilic attack of one of the amine groups on the carbonyl carbon of the aldehyde or ketone.

With simple aldehydes, the reaction typically proceeds through the formation of a Schiff base (imine), followed by an intramolecular cyclization and subsequent oxidation (often aromatization by loss of H₂) to yield a 2-substituted benzimidazole (B57391). mdpi.comresearchgate.net The primary amine is generally the first to react.

When reacted with ketones or β-ketoesters, o-phenylenediamines can undergo condensation to form seven-membered rings, specifically 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.netlookchem.com This reaction often requires acidic or metal-based catalysts to facilitate the condensation and subsequent cyclization steps. researchgate.net

Table 2: Predicted Condensation Reaction Products Based on typical reactions of o-phenylenediamines.

| Carbonyl Compound | Catalyst/Conditions | Major Product Class |

| Benzaldehyde | Oxidative conditions (e.g., air, Au/TiO₂) mdpi.comnih.gov | 2-Phenylbenzimidazole derivative |

| Acetone | AgNO₃ or acid catalyst researchgate.net | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivative |

| Ethyl acetoacetate | Heat (e.g., Xylene) nih.gov | 1,5-Benzodiazepin-2-one derivative |

Electrophilic and Nucleophilic Character of the Substituted Benzene (B151609) Ring

The directing influence of each substituent on incoming electrophiles is determined by a combination of inductive (-I/+I) and resonance (+R/-R) effects.

Amino (-NH₂) and Isobutylamino (-NHR) Groups: These are potent activating groups due to their strong +R effect (donation of the nitrogen lone pair into the ring), which far outweighs their -I effect. lumenlearning.com They are ortho, para-directors.

Methyl (-CH₃) Group: This is a weak activating group through a +I effect (inductive electron donation). It is also an ortho, para-director. studymind.co.uk

Chloro (-Cl) Group: This is a deactivating group because its strong -I effect (electron withdrawal due to electronegativity) overrides its weaker +R effect (lone pair donation). uomustansiriyah.edu.iq Despite being deactivating, it is an ortho, para-director.

The cumulative effect of these substituents makes the aromatic ring highly nucleophilic. The positions for electrophilic attack are C3 and C6. The directing effects of the two powerful amino groups are synergistic and will strongly favor substitution at these positions. Steric hindrance from the isobutyl group might slightly influence the regiochemical outcome between these two sites.

Table 3: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NH₂ | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -NH-isobutyl | -I (weak) | +R (strong) | Activating | Ortho, Para |

| -CH₃ | +I (weak) | N/A | Activating | Ortho, Para |

| -Cl | -I (strong) | +R (weak) | Deactivating | Ortho, Para |

Investigation of Intramolecular Cyclization Processes

Intramolecular cyclization is a predominant reaction pathway for o-phenylenediamine (B120857) derivatives, leading to the formation of stable heterocyclic systems. The specific product depends on the nature of the reaction partner, which provides the necessary carbon atom(s) to complete the ring.

The most common cyclization involves reaction with a one-carbon electrophile to form benzimidazoles. This can be achieved by reacting the diamine with aldehydes, formic acid, or orthoesters. researchgate.net The mechanism involves an initial condensation to form an intermediate which then undergoes intramolecular nucleophilic attack by the second amine group, followed by elimination of water to form the five-membered ring. mdpi.comresearchgate.net

Alternatively, reaction with 1,3-dielectrophiles, such as α,β-unsaturated ketones or β-diketones, can lead to the formation of seven-membered 1,5-benzodiazepines. researchgate.netacs.org This process involves a sequence of condensation and Michael addition reactions to construct the larger ring system. The synthesis of benzimidazolones can also be achieved through cyclization with carbon dioxide or its equivalents under specific catalytic conditions. rsc.orgresearchgate.net

Detailed Studies of Reaction Intermediates and Transition States

While specific experimental data for this compound is unavailable, the intermediates and transition states involved in its reactions can be inferred from well-studied analogous systems.

Condensation Reactions: The reaction with a carbonyl compound initially forms a tetrahedral hemiaminal (or carbinolamine) intermediate. This intermediate is typically unstable and eliminates a molecule of water to form an imine (Schiff base). In cyclization reactions, this imine is then attacked intramolecularly by the second amine group. The transition state for this cyclization step would involve a conformation that allows the nucleophilic nitrogen to approach the electrophilic imine carbon.

Benzimidazole Formation: Following the initial condensation, a 2-substituted-2,3-dihydro-1H-benzimidazole intermediate is formed via cyclization. mdpi.com This species is not aromatic and readily undergoes oxidation (often facilitated by air or a mild oxidant) to form the stable, aromatic benzimidazole product. The transition state for the final aromatization step involves the removal of two hydrogen atoms.

SNAr Reactions: In a nucleophilic aromatic substitution reaction where the diamine acts as the nucleophile, the key intermediate is the Meisenheimer complex . wikipedia.org This is a resonance-stabilized, negatively charged species formed by the addition of the amine to the electron-deficient aromatic ring. The stability of this intermediate, and thus the energy of the transition state leading to it, is crucial for the reaction to proceed.

Detailed characterization of the transition states for these reactions would necessitate computational chemistry studies to model the potential energy surfaces and elucidate the lowest energy pathways.

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry. slideshare.netmdpi.com

Chemoselectivity primarily concerns the differential reactivity of the primary versus the secondary amine. The primary amine is sterically more accessible and, in many cases, more nucleophilic than the secondary N-isobutyl amine. Therefore, in reactions with a substoichiometric amount of an electrophile, such as an acylating or alkylating agent, preferential reaction at the primary amine is expected. This allows for the selective functionalization of one amine group over the other. For instance, N-alkylation of o-phenylenediamine with alcohols can be controlled under certain catalytic conditions. researchgate.net

Regioselectivity refers to the site of reaction on the aromatic ring during electrophilic substitution. As discussed in section 3.2, the ring is highly activated. The two available positions for substitution are C3 (ortho to the primary amine, meta to the secondary amine) and C6 (ortho to the secondary amine, meta to the primary amine). The directing effects of the two amino groups are paramount. The C6 position is ortho to the powerfully activating -NH-isobutyl group and the weakly activating -CH₃ group, while being para to the -Cl. The C3 position is ortho to the -NH₂ group and meta to the -CH₃ and -Cl groups. Predicting the major isomer requires considering the subtle balance of activating, deactivating, and steric effects, though substitution at both positions is likely.

Table 4: Predicted Selectivity in Key Reactions

| Reaction Type | Selective Site | Controlling Factors |

| Acylation (1 equivalent) | Primary Amine (-NH₂) | Steric accessibility, higher nucleophilicity. |

| Condensation (initial step) | Primary Amine (-NH₂) | Steric accessibility. |

| Electrophilic Aromatic Substitution | C3 and C6 positions on the ring | Dominant ortho, para-directing effect of the two amino groups. |

Systematic Derivatization and Analogue Synthesis of 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine

Rational Design Principles for Structural Modification

The design of analogues of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine is guided by established principles of medicinal chemistry, aiming to modulate physicochemical properties and biological activity. lifechemicals.comnih.govwikipedia.org Key considerations include the introduction of functional groups that can alter lipophilicity, electronic character, and steric profile. For instance, modifying the substituents on the aromatic ring or the N-isobutyl group can influence the molecule's interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies on related diamine-containing compounds often guide the selection of modifications to enhance potency and selectivity. lifechemicals.com

Computational modeling and quantitative structure-activity relationship (QSAR) studies can further refine the design process by predicting the impact of specific structural changes. researchgate.net These approaches allow for a more targeted and efficient exploration of the chemical space around the parent molecule.

Table 1: Guiding Principles for Analogue Design

| Design Principle | Targeted Property Modification | Rationale |

| Lipophilicity Modulation | Altering logP values | Enhance membrane permeability and target engagement. |

| Electronic Effects | Introducing electron-donating or -withdrawing groups | Modify pKa of amine groups and influence binding interactions. |

| Steric Hindrance | Varying the size of substituents | Probe the steric tolerance of binding pockets and influence conformation. |

| Hydrogen Bonding Capacity | Incorporating H-bond donors and acceptors | Enhance binding affinity and specificity to biological targets. |

Functionalization at the Amine Nitrogen Atoms

The two nitrogen atoms of the diamine moiety are primary sites for functionalization. The differential reactivity of the N1-isobutyl-substituted amine and the primary N2-amine allows for selective modifications.

N-Alkylation and N-Arylation: Further alkylation or arylation at the N2 position can be achieved through standard methods such as reductive amination or Buchwald-Hartwig amination. These reactions introduce a wide range of substituents, influencing the compound's steric and electronic properties.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. These functional groups can act as hydrogen bond donors or acceptors and can significantly alter the solubility and electronic distribution of the molecule.

Cyclization Reactions: The 1,2-diamine arrangement is a precursor to various heterocyclic systems. Condensation with carboxylic acids, aldehydes, or ketones can yield benzimidazoles, which are prevalent scaffolds in medicinal chemistry. organic-chemistry.orgnih.govresearchgate.netresearcher.life The choice of the cyclizing agent allows for the introduction of diverse substituents at the 2-position of the benzimidazole (B57391) ring.

Table 2: Representative Functionalization Reactions at the Amine Nitrogens

| Reaction Type | Reagents and Conditions | Product Class |

| Reductive Amination (N2) | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N2-Alkyl/Aryl Derivatives |

| Acylation (N2) | Acyl chloride, Pyridine, CH₂Cl₂ | N2-Amide Derivatives |

| Sulfonylation (N2) | Sulfonyl chloride, Et₃N, CH₂Cl₂ | N2-Sulfonamide Derivatives |

| Benzimidazole Formation | Carboxylic acid, Polyphosphoric acid, Heat | 2-Substituted Benzimidazoles |

Substitution Pattern Variation on the Aromatic Ring

Modification of the aromatic ring provides another avenue for creating structural diversity. The existing chloro and methyl groups direct further electrophilic aromatic substitution, although the reactivity is also influenced by the activating amino groups.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce additional substituents onto the benzene (B151609) ring. The position of substitution is dictated by the directing effects of the existing groups.

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution of the chlorine atom can be achieved with potent nucleophiles under specific conditions, allowing for the introduction of functionalities like alkoxy or amino groups.

Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for introducing aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the analogues.

Synthesis of Poly-Functionalized Derivatives

The synthesis of derivatives bearing multiple modifications requires a strategic combination of the reactions described above. Protecting group strategies are often necessary to achieve regioselectivity and avoid unwanted side reactions. For instance, one of the amino groups can be protected as an amide or carbamate (B1207046) while modifications are performed at other positions. The development of multi-step synthetic routes allows for the creation of highly complex and diverse molecular architectures. nih.gov

A potential synthetic sequence for a poly-functionalized derivative could involve:

Protection of the N2-amino group.

Electrophilic substitution on the aromatic ring.

Functionalization of the N1-isobutyl group (e.g., hydroxylation).

Deprotection and subsequent functionalization of the N2-amino group.

Exploration of Stereochemical Aspects in Derivatization Reactions

When chiral reagents or catalysts are employed, the derivatization of this compound can lead to the formation of stereoisomers. acs.orgnih.govacs.orgosi.lv

Diastereoselective Reactions: If a chiral center is introduced, for example, by reacting the primary amine with a chiral aldehyde to form an imine followed by reduction, the subsequent modification of other parts of the molecule can be influenced by this new stereocenter, leading to diastereoselective outcomes. nih.govrsc.org

Enantioselective Synthesis: The use of chiral catalysts in reactions such as asymmetric hydrogenation or kinetic resolution can provide access to enantiomerically enriched derivatives. acs.orgacs.org Chiral diamines themselves are often used as ligands in asymmetric catalysis, highlighting the potential for the synthesized analogues to be employed in stereoselective transformations. acs.orgacs.org

The stereochemical configuration of the final products can have a profound impact on their biological activity, making the control of stereochemistry a critical aspect of analogue synthesis.

Advanced Spectroscopic and Analytical Research Techniques in the Study of 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. A full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and advanced two-dimensional techniques, would be required for the complete assignment of all proton and carbon signals of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine.

While specific experimental data for this compound is not publicly available, a hypothetical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the isobutyl group, the methyl group, and the amine protons. The chemical shifts and coupling patterns would provide crucial information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons and those of the alkyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Aromatic CH | 6.5 - 7.5 | s, d | - |

| NH₂ | 3.0 - 5.0 | br s | - |

| NH | 3.0 - 5.0 | br s | - |

| CH₂ (isobutyl) | 2.8 - 3.2 | t | ~7 |

| CH (isobutyl) | 1.8 - 2.2 | m | ~7 |

| CH₃ (methyl) | 2.1 - 2.4 | s | - |

| CH₃ (isobutyl) | 0.9 - 1.1 | d | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-N | 135 - 150 |

| Aromatic C-CH₃ | 125 - 140 |

| Aromatic C-H | 110 - 125 |

| CH₂ (isobutyl) | 45 - 55 |

| CH (isobutyl) | 25 - 35 |

| CH₃ (methyl) | 15 - 25 |

| CH₃ (isobutyl) | 18 - 25 |

Advanced 2D-NMR Methodologies (e.g., HSQC, HMBC, NOESY)

To resolve any ambiguities from one-dimensional NMR and to confirm the precise atomic connectivity, a suite of two-dimensional NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. NOESY correlations would be instrumental in confirming the conformation of the isobutyl group and its orientation relative to the aromatic ring.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within a molecule. The spectra for this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Predicted FT-IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

The precise positions and intensities of these bands would be sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding involving the amine groups.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to π → π* transitions within the substituted benzene (B151609) ring. The presence of the amino and chloro substituents would likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The exact wavelengths of maximum absorption (λmax) would be characteristic of the chromophoric system.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, SCXRD analysis would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. This method would provide the absolute configuration of the molecule if it crystallizes in a chiral space group.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The analysis of the fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the isobutyl group, the methyl group, or a chlorine atom, leading to characteristic fragment ions that would further support the proposed structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 212.1 |

| [M-C₄H₉]⁺ | Loss of isobutyl group | 155.0 |

| [M-CH₃]⁺ | Loss of methyl group | 197.1 |

| [M-Cl]⁺ | Loss of chlorine atom | 177.1 |

Chromatographic Techniques for Purity Analysis and Isolation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for the separation of any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column and a UV detector, would be the primary method for determining the purity of the compound. The retention time would be characteristic of the molecule under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography (GC): Given the likely volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity assessment.

Chiral Chromatography: If the synthesis could potentially lead to enantiomers or diastereomers, chiral HPLC or GC would be necessary to separate and quantify these stereoisomers.

Computational and Theoretical Chemistry Insights into 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine

Computational Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a widely used method for such calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

The process typically involves optimizing the molecular geometry of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine to find its lowest energy conformation. Following optimization, the spectroscopic properties are calculated. For instance, NMR chemical shifts (¹H and ¹³C) are computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov Vibrational frequencies (IR and Raman) are determined by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.netresearchgate.net Electronic transitions (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT). researchgate.netgriffith.edu.au

Validation of these computational predictions is achieved by comparing them with experimental spectra. A strong correlation between the calculated and experimental data lends confidence to the structural assignment and the computational model. researchgate.netmdpi.com Discrepancies can often be explained by factors such as solvent effects, intermolecular interactions in the experimental sample, or the limitations of the theoretical model. researchgate.netresearchgate.netuci.edu For example, calculated vibrational frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other model deficiencies. researchgate.net

Illustrative Data for Spectroscopic Predictions:

The following tables illustrate the type of data generated from computational studies and its comparison with hypothetical experimental values for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts vs. Experimental Data

| Proton Assignment | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| Aromatic H | 7.15 | 7.12 |

| Aromatic H | 6.80 | 6.78 |

| NH₂ | 4.50 | 4.45 |

| NH | 3.90 | 3.87 |

| CH₂ (isobutyl) | 2.95 | 2.93 |

| CH (isobutyl) | 1.90 | 1.88 |

| CH₃ (ring) | 2.20 | 2.18 |

| CH₃ (isobutyl) | 0.95 | 0.93 |

Table 2: Key Predicted IR Vibrational Frequencies vs. Experimental Data

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch (NH₂) | 3450, 3360 | 3445, 3355 |

| N-H Stretch (NH) | 3390 | 3385 |

| C-H Stretch (Aromatic) | 3050 | 3048 |

| C-H Stretch (Aliphatic) | 2960-2870 | 2955-2865 |

| C=C Stretch (Aromatic) | 1620, 1580 | 1615, 1575 |

| N-H Bend | 1590 | 1588 |

| C-Cl Stretch | 750 | 748 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution to define atoms, chemical bonds, and molecular structure. nih.gov This method is based on the topology of the electron density, ρ(r), a quantum observable. Critical points in the electron density, where the gradient is zero, are located and classified to characterize the bonding within a molecule.

For this compound, QTAIM analysis would focus on the bond critical points (BCPs) associated with the covalent bonds and potential non-covalent interactions. The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical bonds.

Key QTAIM parameters at a bond critical point include:

Electron density (ρ(r_b)) : The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the electron density (∇²ρ(r_b)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP.

Total electron energy density (H(r_b)) : The sign of H(r_b) can also help to distinguish between shared and closed-shell interactions, with negative values indicating a significant covalent character.

QTAIM analysis of the title compound would allow for a detailed characterization of the C-C bonds within the benzene (B151609) ring, the C-N, C-H, C-Cl, and N-H bonds, as well as any potential intramolecular hydrogen bonds (e.g., between the adjacent amine groups). researchgate.netsemanticscholar.org This analysis can reveal the electronic effects of the chloro, methyl, and isobutylamino substituents on the aromatic ring. nih.gov For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the amino and methyl groups would be reflected in the electron density distribution and the properties at the BCPs of the ring's C-C bonds.

Table 3: Illustrative QTAIM Parameters for Selected Bonds

| Bond | Electron Density, ρ(r_b) (a.u.) | Laplacian, ∇²ρ(r_b) (a.u.) | Nature of Interaction |

| C-C (Aromatic) | ~0.30 | < 0 (Negative) | Covalent (Shared-shell) |

| C-N | ~0.25 | < 0 (Negative) | Polar Covalent |

| C-Cl | ~0.18 | > 0 (Positive) | Polar Covalent (Closed-shell character) |

| N-H | ~0.35 | < 0 (Negative) | Polar Covalent |

| Intramolecular H-bond (N-H···N) | ~0.02 | > 0 (Positive) | Non-covalent (Closed-shell) |

This theoretical approach provides a fundamental understanding of the electronic structure and bonding that governs the chemical behavior and properties of this compound.

Role of 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

The primary application of ortho-phenylenediamines in organic synthesis is in the construction of fused heterocyclic rings. The vicinal diamine functionality is perfectly suited for condensation reactions with various electrophilic partners to form stable aromatic systems.

Benzimidazoles: The reaction of ortho-phenylenediamines with carboxylic acids or their derivatives is a fundamental method for synthesizing benzimidazoles, a scaffold prevalent in pharmaceuticals. bohrium.comresearchgate.net This condensation, often carried out at elevated temperatures or with acid catalysis, involves the formation of two carbon-nitrogen bonds. bohrium.comresearchgate.net For instance, the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under appropriate conditions leads to the formation of a 2-substituted benzimidazole (B57391). bohrium.com Similarly, aldehydes can react with o-phenylenediamines under oxidative conditions to yield 2-substituted benzimidazoles. bohrium.commdpi.com The presence of chloro, isobutyl, and methyl substituents on the benzene (B151609) ring of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine would be expected to influence the electronic properties and, consequently, the reactivity and biological activity of the resulting benzimidazole derivatives.

Quinoxalines: Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from ortho-phenylenediamines. The classic approach involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govencyclopedia.pub This reaction is typically efficient and provides a direct route to the quinoxaline (B1680401) core. nih.gov Modern synthetic methods have expanded to include metal-catalyzed cyclizations and reactions under milder, greener conditions. encyclopedia.pubnih.gov The specific substitution pattern of this compound would yield a correspondingly substituted quinoxaline, offering a pathway to novel compounds with potential applications in materials science and pharmaceuticals. nih.gov

Imidazopyridines: While the synthesis of imidazopyridines typically starts from 2-aminopyridine (B139424) derivatives, the fundamental principle of forming a five-membered imidazole (B134444) ring fused to a six-membered nitrogen-containing ring is analogous. nih.gov The synthesis often involves the reaction of the amino-heterocycle with α-halo ketones or other suitable reagents to build the imidazole portion of the molecule. nih.gov

| Heterocyclic System | General Reactant | Resulting Scaffold |

| Benzimidazole | Carboxylic Acids / Aldehydes | 2-Substituted Benzimidazole |

| Quinoxaline | 1,2-Dicarbonyl Compounds | Substituted Quinoxaline |

| Imidazopyridine | α-Halo Ketones | Substituted Imidazopyridine |

Application in Polymer Chemistry and Materials Science as a Monomer or Cross-linking Agent

Aromatic diamines are crucial components in the synthesis of high-performance polymers due to the rigidity and thermal stability they impart to the polymer backbone.

Monomer for Polyamides: this compound can potentially serve as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives (like diacyl chlorides) to form aromatic polyamides (aramids). science-revision.co.ukalderbioinsights.co.uk Aramids are known for their exceptional strength and thermal resistance. science-revision.co.uk The isobutyl and methyl groups on the diamine could enhance the solubility of the resulting polyamide in organic solvents, a common challenge with rigid-rod polymers. nih.govmdpi.com

Cross-linking Agent for Epoxy Resins: Aromatic amines are widely used as curing agents for epoxy resins, leading to highly cross-linked, thermosetting polymers with excellent mechanical properties, chemical resistance, and thermal stability. mdpi.comacs.org The amino groups of the diamine react with the epoxide groups of the resin to form a rigid, three-dimensional network. mdpi.comnih.gov The chlorine atom on the aromatic ring of this compound could contribute to enhanced thermal performance and flame retardancy of the cured epoxy system. mdpi.com

| Polymer Application | Role of Diamine | Resulting Material | Key Properties |

| Polyamide Synthesis | Monomer | Aromatic Polyamide (Aramid) | High strength, thermal stability |

| Epoxy Resin Curing | Cross-linking/Curing Agent | Thermoset Epoxy Polymer | Rigidity, chemical resistance |

Utility in the Construction of Advanced Organic Scaffolds for Diverse Chemical Applications

The term "advanced organic scaffolds" refers to core molecular frameworks that can be further functionalized to create libraries of compounds for various applications, including drug discovery and materials science. Ortho-phenylenediamines are fundamental building blocks for a multitude of such scaffolds beyond simple benzimidazoles and quinoxalines. For example, they are precursors to benzodiazepines, which are seven-membered heterocyclic compounds with significant pharmaceutical applications. rsc.org The condensation of o-phenylenediamine with β-ketones or β-ketoesters is a common route to 1,5-benzodiazepines. rsc.org

Furthermore, o-phenylenediamine derivatives can be used to construct fluorescent probes. The o-diamine moiety can act as a fluorescence quencher, and its conversion to a benzotriazole (B28993) upon reaction with nitric oxide can restore fluorescence, forming the basis of a detection method. rsc.org The specific substituents on this compound could be used to fine-tune the electronic and steric properties of these complex scaffolds, influencing their biological activity, material properties, or sensory capabilities.

Investigation as a Ligand in Organometallic Chemistry and Catalysis

Ortho-phenylenediamines are effective ligands in coordination chemistry, capable of binding to metal centers through their two nitrogen atoms to form stable chelate rings. researchgate.netwikipedia.org They can coordinate with a variety of transition metals, including iron and tungsten, to form organometallic complexes. rsc.orgrsc.org

The electronic properties of the o-phenylenediamine ligand, which can be modulated by substituents on the aromatic ring, play a crucial role in determining the stability and reactivity of the resulting metal complex. acs.org These complexes can be investigated for their catalytic activity in various organic transformations. For example, metal complexes involving ligands derived from o-phenylenediamine have been explored for their potential applications in catalysis. The substituents on this compound would modify the ligand's steric bulk and electron-donating ability, thereby influencing the catalytic performance of its corresponding metal complexes.

Intermolecular Interactions and Solid State Chemistry of 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

The molecular structure of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine features two amine groups, one primary (-NH₂) and one secondary (-NH-isobutyl), which are excellent hydrogen bond donors. The nitrogen atoms of these groups, as well as the chlorine atom, can act as hydrogen bond acceptors. This functionality suggests that hydrogen bonding is the dominant directional force in the formation of its solid-state structures.

Primary and secondary amines are well-known to form intermolecular hydrogen bonds. ncert.nic.in The primary amine group (at position 2) has two donor protons, while the secondary amine (at N1) has one, allowing for the formation of extensive networks. The most probable hydrogen bonding motifs involve N-H···N interactions, linking molecules into chains, dimers, or more complex arrangements. Given the presence of two amine groups, a common supramolecular synthon could be the R²₂(8) ring motif, where two molecules form a dimer through a pair of N-H···N bonds.

The chlorine atom, though a weak acceptor, can participate in N-H···Cl or C-H···Cl interactions, further stabilizing the crystal lattice. The interplay of these various hydrogen bonds would likely lead to the formation of a three-dimensional supramolecular architecture. Depending on the steric influence of the bulky isobutyl group, these networks could range from simple linear chains to intricate layered or interpenetrated structures.

Table 1: Potential Hydrogen Bond Geometries in Crystalline this compound (Hypothetical Data)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|---|---|

| N1 | H1 | N2' | 0.91 | 2.15 | 3.05 | 170 |

| N2 | H2A | N1'' | 0.91 | 2.20 | 3.10 | 168 |

Note: This table presents hypothetical data based on typical bond lengths and angles for N-H···N and N-H···Cl hydrogen bonds in related organic crystals. The prime and double prime superscripts denote atoms in neighboring molecules.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts within Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. For this compound, this analysis would provide a detailed picture of the forces at play.

The dnorm map would likely reveal intense red spots corresponding to the strong N-H···N hydrogen bonds, indicating contacts shorter than the van der Waals radii sum. nih.gov Weaker N-H···Cl or C-H···Cl interactions would also be visible as paler red or white areas. The two-dimensional fingerprint plot, derived from the Hirshfeld surface, decomposes these interactions into percentage contributions. Based on analyses of structurally similar aromatic amines, a hypothetical breakdown of these contributions is presented below. nih.govresearchgate.netresearchgate.net

The most significant contributions to the crystal packing are typically from H···H contacts, owing to the abundance of hydrogen atoms on the molecular surface. nih.gov Following this, H···C/C···H contacts, representing van der Waals interactions, and H···N/N···H contacts, indicative of hydrogen bonding, would be prominent. nih.govresearchgate.net The presence of chlorine would also result in a notable contribution from H···Cl/Cl···H contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | ~ 45 - 55% |

| H···C / C···H | ~ 20 - 28% |

| H···N / N···H | ~ 10 - 18% |

| H···Cl / Cl···H | ~ 5 - 10% |

| C···C | ~ 1 - 3% |

Note: This table provides an estimated distribution of intermolecular contacts for the title compound based on published data for other N-substituted chloro-aromatic amines.

Crystal Engineering and Polymorphism Studies

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. rsc.orgstrath.ac.uk The functional groups on this compound—specifically the primary and secondary amines—make it an excellent candidate for crystal engineering studies. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding functionalities (e.g., carboxylic acids, amides), a variety of new solid phases with tailored properties could be synthesized.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules governed by subtle differences in crystal packing and intermolecular interactions. The conformational flexibility of the isobutyl group and the potential for different hydrogen bonding arrangements (e.g., chains vs. dimers) make it highly probable that this compound can exhibit polymorphism. Different polymorphs could arise from variations in crystallization conditions such as solvent, temperature, and pressure. Each polymorph would have a unique set of physical properties, including melting point, solubility, and stability. The study of polymorphism is critical in materials science and pharmaceuticals, as the properties of a solid can change dramatically between different crystalline forms.

Role of Intermolecular Interactions in Modulating Molecular Conformation and Reactivity in the Solid State

The specific arrangement of molecules in the crystal lattice, dictated by intermolecular forces, directly influences the conformation of individual molecules. For the title compound, the torsion angles between the benzene (B151609) ring and the N-isobutyl group, as well as the pyramidalization of the amine groups, would be determined by the packing environment. Strong hydrogen bonds can enforce planarity in parts of the molecule or lock flexible groups into specific orientations that may differ from the lowest energy conformation in the gas phase or in solution.

Solid-state reactivity is also intrinsically linked to the supramolecular architecture. The proximity and relative orientation of reactive functional groups in adjacent molecules are fixed by the crystal packing. For a diamine, potential solid-state reactions could include oxidation or condensation, and the feasibility and outcome of such reactions would depend on whether the molecular arrangement facilitates the necessary orbital overlap between neighboring molecules. A crystal structure that brings the amine groups of adjacent molecules into close contact, for example, might be more susceptible to solid-state polymerization upon heating or irradiation than a polymorph where these groups are sterically shielded. Therefore, understanding the intermolecular interactions is key to predicting and controlling the conformational landscape and chemical behavior of this compound in the solid state.

Future Research Trajectories for 5 Chloro N1 Isobutyl 4 Methylbenzene 1,2 Diamine

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine, future research could focus on creating advanced spectroscopic probes for real-time, in-situ reaction monitoring. The ortho-diamine functionality of the molecule presents a unique chemical handle that could be exploited for developing such probes.

For instance, research has shown that ortho-diamine groups can react with specific analytes to produce significant changes in fluorescence or absorbance. nih.gov A potential research avenue would be to design a probe system where an intermediate in the synthesis of the target compound, or the compound itself, acts as a fluorophore. The reaction progress could then be monitored by observing changes in fluorescence intensity or wavelength, providing immediate feedback on reaction kinetics, yield, and the formation of impurities. nih.govrsc.org

This approach could involve:

Fluorescence Spectroscopy: Exploiting the intramolecular charge transfer (ICT) properties that can arise in aromatic diamines. nih.gov

NIR Probes: Designing probes that operate in the near-infrared region for deeper sample penetration and reduced background interference.

Spirocyclic Dyes: Investigating the creation of spirocyclic structures that "turn on" their fluorescence upon reacting, a common strategy for high-contrast imaging and sensing probes. mdpi.com

| Spectroscopic Technique | Potential Application in Monitoring Synthesis | Advantages |

| Fluorescence Spectroscopy | Tracking the formation of the diamine product by monitoring the appearance of a fluorescent signal. | High sensitivity, non-destructive. nih.gov |

| UV-Vis Spectroscopy | Observing the disappearance of starting materials or the appearance of intermediates/products. | Simple, cost-effective. |

| Raman Spectroscopy | In-situ analysis of reaction mixture to identify specific vibrational modes of reactants and products. | Provides structural information, can be used in aqueous solutions. |

| FT-IR Spectroscopy | Monitoring the conversion of functional groups (e.g., nitro group reduction to amine). | Provides real-time functional group analysis. |

High-Throughput Screening for Undiscovered Chemical Transformations

High-throughput screening (HTS) offers a powerful methodology for accelerating the discovery of novel chemical reactions involving this compound. nih.gov Instead of a traditional, hypothesis-driven approach, HTS allows for the rapid testing of the compound against vast libraries of reactants, catalysts, and conditions in a miniaturized and automated fashion. nih.govresearchgate.net

Future research could employ HTS to:

Identify Novel Catalysts: Screen thousands of potential catalysts for known transformations (e.g., cyclization reactions) to identify more efficient or selective options.

Discover New Reactions: Test the diamine against diverse libraries of electrophiles or coupling partners under a wide range of conditions to uncover previously unknown chemical transformations.

Optimize Reaction Conditions: Rapidly evaluate the effect of solvents, temperatures, and additives on reaction yield and selectivity. nih.gov

The process would involve dispensing nanoscale amounts of the diamine into microplates, followed by the addition of different reagents from a library. nih.gov The outcomes would be analyzed using rapid techniques like mass spectrometry or fluorescence-based assays to identify "hits"—reactions that yield promising new products. nih.gov

Integration of Machine Learning and AI in Synthetic Route Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis and are highly applicable to a target molecule like this compound. engineering.org.cn Computer-aided synthesis planning (CASP) tools can analyze the structure of the molecule and propose multiple viable synthetic routes by working backward from the target, a process known as retrosynthesis. nih.govarxiv.org

Future research trajectories in this area include:

Retrosynthesis Prediction: Using AI platforms to suggest novel and efficient disconnections and precursor molecules, potentially uncovering more cost-effective or sustainable routes than those devised by human chemists. chemrxiv.org

Reaction Outcome Prediction: Employing ML models trained on vast reaction databases to predict the likely success, yield, and necessary conditions for a proposed synthetic step. nih.gov

Optimization Algorithms: Integrating AI with laboratory automation to not only predict a synthetic route but to physically carry it out, analyze the results, and use that data to refine and optimize the process in a closed loop.

Investigation into its Role in Advanced Chemical Manufacturing Processes

Looking beyond the synthesis, a key future direction will be to investigate the integration of this compound into advanced chemical manufacturing processes. This involves moving away from traditional batch production towards more efficient, controlled, and scalable methods.

A primary focus would be the adoption of continuous flow chemistry . In this paradigm, reagents are continuously pumped through a network of tubes and reactors. This approach offers superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. The synthesis of the target diamine could be redesigned for a flow process, enabling on-demand production and easier scale-up.

Furthermore, the automation and miniaturization techniques explored in HTS can be adapted for continuous manufacturing on a microfluidic scale. nih.gov This allows for the rapid production of small quantities of the compound or its derivatives for screening or specialized applications, representing a shift towards a more agile and resource-efficient manufacturing model.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Chloro-N1-isobutyl-4-methylbenzene-1,2-diamine, and how can reaction efficiency be validated?

- Methodological Answer : Begin with a Buchwald-Hartwig amination or nucleophilic substitution to introduce the isobutyl group at the N1 position. Monitor reaction progress via HPLC or GC-MS to quantify intermediates. Validate purity using -NMR and -NMR, ensuring the absence of regioisomers (common in diaminobenzene derivatives due to competing substitution sites) . Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd/C) using Design of Experiments (DoE) to minimize side products .

Q. How can researchers distinguish structural analogs of this compound to avoid mischaracterization?

- Methodological Answer : Compare substituent positions using crystallographic data (e.g., CCDC entries) and vibrational spectroscopy (FT-IR). For example, analogs like 4-chloro-3-methylbenzene-1,2-diamine hydrochloride differ in chloro/methyl substitution patterns, altering dipole moments and solubility . Computational tools like COSMO-RS predict solubility parameters, while X-ray diffraction resolves positional ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of this compound’s reactivity in catalytic systems?

- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For instance, the chloro group’s electron-withdrawing effect stabilizes intermediates in Suzuki-Miyaura couplings. Compare with analogs (e.g., N1-cyclopropyl derivatives) to model steric effects of the isobutyl group on transition-state geometries . Validate predictions via kinetic studies under inert atmospheres .

Q. What statistical methods resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to datasets from analogs with varying substituents. For example, conflicting cytotoxicity results may arise from differential membrane permeability (logP) or hydrogen-bonding capacity. Use QSAR models to correlate electronic descriptors (e.g., Hammett σ) with IC values, adjusting for false positives via Bonferroni correction .

Q. How do researchers design experiments to optimize heterogeneous catalysis conditions for this compound?

- Methodological Answer : Implement a fractional factorial design (FFD) to test variables: temperature (80–120°C), pressure (1–5 bar), and catalyst loading (1–5 mol%). Use response surface methodology (RSM) to identify optimal conditions for yield and enantiomeric excess. For reproducibility, employ automated reactors (e.g., ChemSpeed) with in-line FTIR monitoring .

Data Integrity & Computational Tools

Q. What safeguards ensure data integrity in high-throughput screening (HTS) for this compound?

- Methodological Answer : Use blockchain-secured ELNs (Electronic Lab Notebooks) to timestamp raw data. Implement outlier detection algorithms (e.g., Grubbs’ test) for HTS datasets. Cross-validate LC-MS results with orthogonal techniques like MALDI-TOF, especially for degradation products (e.g., oxidative deamination) .

Q. How can AI-driven molecular dynamics (MD) simulations improve solvent selection for this compound?

- Methodological Answer : Train neural networks on MD trajectories of solvation free energy (ΔG) for chloro/methyl-substituted diamines. Use platforms like Schrödinger’s Desmond to simulate solvent effects on crystal packing. Prioritize solvents with high Kamlet-Taft β values (H-bond acceptance) to enhance solubility .

Contradiction Analysis & Theoretical Frameworks

Q. How do steric effects from the isobutyl group influence regioselectivity in electrophilic substitutions?

- Methodological Answer : Perform competitive experiments between this compound and less bulky analogs (e.g., N1-methyl). Use -NMR NOE experiments to map steric hindrance. Theoretical models (e.g., NCI analysis in Multiwfn) visualize non-covalent interactions that direct regioselectivity .

Q. What protocols validate the absence of nanoparticulate impurities in synthesized batches?

- Methodological Answer : Employ dynamic light scattering (DLS) and TEM to detect sub-100 nm particulates. Use ICP-MS to quantify residual metal catalysts (e.g., Pd) below 10 ppm. Cross-reference with regulatory guidelines (e.g., ICH Q3D) for elemental impurities .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.